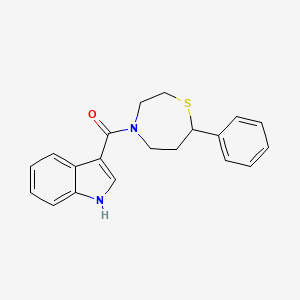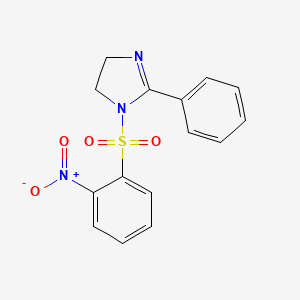
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Biological Properties and Synthesis Techniques
Biological Activities : Compounds similar to 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole have shown notable activities against various bacteria. For instance, Bertolini et al. (1989) synthesized a related sulfonamide that exhibited significant antibacterial properties against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989). Dürüst et al. (2013) synthesized 4,5-dihydroisoxazole derivatives, which are structurally similar, noting their anti-infective properties (Dürüst et al., 2013).
Synthesis Techniques : The compound's synthesis techniques have evolved over time. Castelli et al. (2000) explored the synthesis of sulphimidazole, a compound with similar structure and properties, detailing its synthesis and potential antimicrobial effects (Castelli et al., 2000). Furthermore, Borys et al. (2012) discussed the synthesis of tribromomethyl phenyl sulfone derivatives, which share some structural similarities, for potential use as pesticides (Borys et al., 2012).
Potential Therapeutic Applications
Antiprotozoal Activity : Some derivatives of 4,5-dihydroimidazole, such as those studied by Dürüst et al. (2013), have shown potential antiprotozoal activity, suggesting possible therapeutic applications in this area (Dürüst et al., 2013).
Anticholinesterase Intoxication Therapy : Goff et al. (1991) examined quaternary salt derivatives of 2-[(hydroxyimino)methyl]imidazole, which have structural resemblance, for treating anticholinesterase intoxication. This research highlights the potential of similar compounds in therapeutic applications (Goff et al., 1991).
Antimicrobial Activity : Research by Janakiramudu et al. (2017) on sulfonamides derived from similar structures demonstrated significant antimicrobial activity, suggesting that 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole derivatives could have similar uses (Janakiramudu et al., 2017).
Leishmanicidal Effects : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives that showed efficient antileishmanial activity, indicating potential applications of similar compounds in treating Leishmaniasis (Rodriguez et al., 2020).
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWUDVPESBWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)
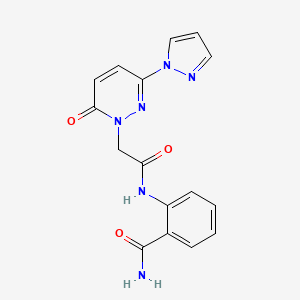
![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)
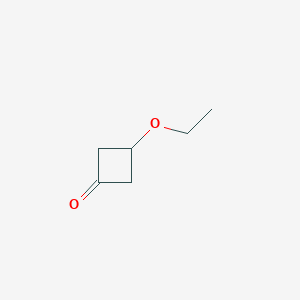
![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)
![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)
![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
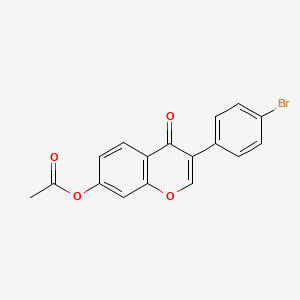
![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)
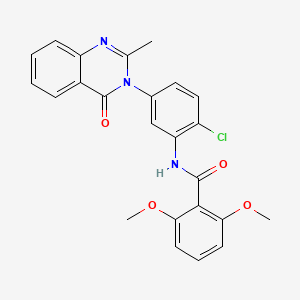
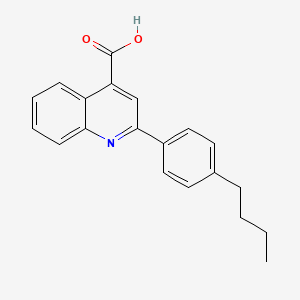
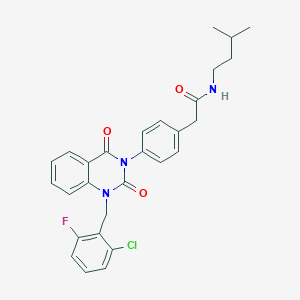
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
